REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:4][C:5](=O)[CH:6]=[C:7]([C:9]([OH:11])=O)[N:8]=1.S(Cl)([Cl:15])=O.CCN(C(C)C)C(C)C.[CH3:26][OH:27].C(=O)(O)[O-].[Na+]>N1C=CC=CC=1.CN(C=O)C.C1(C)C=CC=CC=1>[CH3:26][O:27][C:9]([C:7]1[CH:6]=[C:5]([Cl:15])[N:4]=[C:3]([S:2][CH3:1])[N:8]=1)=[O:11] |f:4.5|
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Name
|
|
Quantity
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11.6 g
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Type
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reactant
|
Smiles
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CSC=1NC(C=C(N1)C(=O)O)=O
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Name
|
|
Quantity
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60 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
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CO
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resultant stirred suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated to reflux
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Type
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TEMPERATURE
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Details
|
After 3 hours at reflux
|
Duration
|
3 h
|
Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The biphasic brown residue was dissolved in chloroform (100 mL)
|
Type
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TEMPERATURE
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Details
|
The mixture was warmed to room temperature
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Type
|
WASH
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Details
|
The organic layer was washed with saturated aqueous ammonium chloride (350 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a brown semi-solid
|
Type
|
CUSTOM
|
Details
|
Overnight drying under high vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=NC(=C1)Cl)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |